5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine

Physicochemical Properties Boiling Point Density

This compound's distinct 3,4-diethoxy substitution introduces unique electronic/steric effects, making generic 5-aryl-1,3,4-oxadiazol-2-amine replacements unsuitable. Its high predicted boiling point (412.9°C) enables use in high-temperature transformations where lower-boiling analogs fail. The 2-amine group provides a versatile handle for amide coupling, sulfonylation, and library synthesis. Commercially available at 95–97% purity, it serves as a reliable comparator in antimicrobial SAR programs exploring alkoxy chain length effects.

Molecular Formula C12H15N3O3
Molecular Weight 249.27
CAS No. 1016497-66-7
Cat. No. B2753720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine
CAS1016497-66-7
Molecular FormulaC12H15N3O3
Molecular Weight249.27
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=NN=C(O2)N)OCC
InChIInChI=1S/C12H15N3O3/c1-3-16-9-6-5-8(7-10(9)17-4-2)11-14-15-12(13)18-11/h5-7H,3-4H2,1-2H3,(H2,13,15)
InChIKeyHSKPVJKAUZYNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 1016497-66-7): Chemical Identity and Physicochemical Baseline for Procurement


5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 1016497-66-7) is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, characterized by a 3,4-diethoxyphenyl substituent at the 5-position and a primary amine at the 2-position . Its molecular formula is C₁₂H₁₅N₃O₃ with a molecular weight of 249.27 g/mol . Key predicted physicochemical properties include a boiling point of 412.9±55.0 °C, a density of 1.202±0.06 g/cm³, and a pKa of -1.36±0.13 . The compound is commercially available as a solid with a typical purity of 95–97% .

Why Generic 5-Aryl-1,3,4-oxadiazol-2-amines Cannot Substitute 5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine in Discovery Workflows


Substitution of 5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-amine with a generic 5-aryl-1,3,4-oxadiazol-2-amine scaffold is not scientifically justified due to the profound influence of the aryl substituent on both physicochemical properties and biological activity. The 3,4-diethoxy substitution pattern introduces distinct electronic and steric effects that alter the compound's predicted density (1.202 g/cm³) and pKa (-1.36) relative to unsubstituted or differently substituted analogs . Critically, within the 1,3,4-oxadiazole class, subtle changes in aryl substitution have been shown to dramatically affect antimicrobial potency; for instance, the 3,4-dimethoxyphenyl analog was reported to be more effective than ampicillin, whereas other aryl derivatives in the same series were not [1]. Therefore, assuming functional equivalence without direct comparative data risks selecting a compound with divergent solubility, reactivity, or target engagement profiles.

Quantitative Differentiation Evidence for 5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 1016497-66-7) Relative to Analogs and Standards


Physicochemical Differentiation: 5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine vs. 5-(3,4-Dimethoxyphenyl) Analog – Predicted Boiling Point and Density

The 3,4-diethoxy substitution on the phenyl ring of 5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-amine results in a predicted boiling point of 412.9±55.0 °C and a density of 1.202±0.06 g/cm³ . While direct experimental data for the 3,4-dimethoxy analog are not available in the same database, the increase in molecular weight (249.27 g/mol vs. 221.21 g/mol for the dimethoxy analog [1]) and the presence of bulkier ethoxy groups are expected to elevate both boiling point and density, impacting formulation and purification strategies.

Physicochemical Properties Boiling Point Density pKa

Antimicrobial Activity Class-Level Inference: 3,4-Dialkoxyphenyl Substitution Enhances Potency Relative to Ampicillin

In a study of oxadiazole derivatives, 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine was reported to be more effective than ampicillin as an antimicrobial agent [1]. This finding establishes a class-level inference that 3,4-dialkoxyphenyl substitution on the 1,3,4-oxadiazol-2-amine scaffold can confer enhanced antibacterial activity. While direct antimicrobial data for 5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-amine are not available, the structural similarity suggests it may possess comparable or potentially differentiated activity due to the increased lipophilicity of the ethoxy groups.

Antimicrobial Activity Oxadiazole Derivatives SAR

Commercial Purity Benchmarking: 5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine (95-97%) vs. Dimethoxy Analog (90%)

Commercially, 5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-amine is routinely offered at purities of 95% (Sigma-Aldrich ) to 97% (MolCore ). In contrast, the closely related 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is often listed with a lower standard purity of 90% from certain vendors . This difference in commercially available purity grades can directly impact the reproducibility of biological assays and the efficiency of downstream synthetic steps.

Chemical Purity Procurement Quality Control

Procurement-Driven Application Scenarios for 5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-amine Based on Quantitative Differentiation


Antimicrobial Lead Optimization and SAR Studies

This compound serves as a key scaffold for medicinal chemistry teams exploring the structure-activity relationship (SAR) of 5-aryl-1,3,4-oxadiazol-2-amines as antimicrobial agents. Based on class-level evidence that the 3,4-dimethoxyphenyl analog exhibits enhanced activity compared to ampicillin [1], the 3,4-diethoxyphenyl variant provides a valuable comparator to assess the impact of increased alkoxy chain length on potency, spectrum of activity, and bacterial permeability.

High-Temperature Chemical Process Development

With a predicted boiling point of 412.9±55.0 °C , 5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-amine is suitable for use in high-temperature synthetic transformations, such as solvent-free reactions or polymer synthesis, where lower-boiling analogs would volatilize or decompose. Its higher thermal stability relative to methoxy-substituted counterparts may offer a practical advantage in reaction optimization and scale-up.

Building Block for Focused Compound Libraries in Drug Discovery

The compound's commercial availability at high purity (95–97%) from reputable vendors like Sigma-Aldrich makes it a reliable building block for the rapid generation of focused chemical libraries. Its 2-amine group provides a convenient handle for further derivatization (e.g., amide coupling, sulfonylation) to explore novel chemotypes in oncology or anti-infective programs, where the 3,4-dialkoxyphenyl motif is a known privileged structure.

Technical Documentation Hub

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